molecular formula C9H12O2 B2779668 (2-Methoxy-4-methylphenyl)methanol CAS No. 10542-80-0

(2-Methoxy-4-methylphenyl)methanol

Cat. No.: B2779668
CAS No.: 10542-80-0
M. Wt: 152.193
InChI Key: OWHJPOQTVITJPQ-UHFFFAOYSA-N
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Description

Contextual Significance of Arylmethanols in Organic Chemistry and Related Fields

Arylmethanols, also known as benzylic alcohols, represent a pivotal class of organic compounds characterized by a hydroxyl group attached to a benzylic carbon. Their structural motif is a cornerstone in a multitude of natural products, pharmaceuticals, and advanced materials. The versatility of the aryl C(sp³)-OH bond makes these compounds highly valuable as synthetic intermediates.

In organic synthesis, arylmethanols are precursors to a wide array of functional groups. Their oxidation yields commercially important aldehydes and ketones, while reduction leads to the formation of substituted toluenes. Furthermore, the hydroxyl group can be readily transformed into a leaving group, facilitating nucleophilic substitution reactions.

Modern synthetic chemistry has increasingly utilized arylmethanols as versatile coupling partners in various catalytic reactions. For instance, palladium-catalyzed reactions enable the arylation of α,α-disubstituted arylmethanols, proceeding through either C-H bond activation or the cleavage of a C-C bond to generate biaryl compounds. nih.govacs.orgnih.gov These methods provide efficient pathways to complex molecular architectures that are prevalent in medicinal chemistry and materials science. Other transition-metal-free approaches have demonstrated the use of arylmethanols as acylating agents for heterocycles, highlighting their utility in atom-economical transformations.

The significance of arylmethanols extends prominently into medicinal chemistry. The diarylmethane scaffold, accessible from arylmethanols, is a key structural element in numerous pharmaceutical agents. beilstein-journals.org Similarly, arylmethanols are crucial starting materials for synthesizing benzimidazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The development of selective transformations of functionalized arylmethanols continues to be a focus of research, aiming to create novel therapeutic agents. beilstein-journals.org

The table below summarizes key reaction types involving arylmethanols, showcasing their synthetic utility.

Reaction TypeReagents/CatalystsProduct ClassSignificance
OxidationTEMPO, Molecular Oxygen, Metal Catalysts (e.g., Cu(II))Aldehydes, KetonesKey intermediates for fine chemicals, pharmaceuticals, and fragrances. ias.ac.in
DeoxygenationZnI₂/Na(CN)BH₃DiarylmethanesAccess to formyl-protected diarylmethanes for pharmaceutical and materials synthesis. beilstein-journals.org
Arylation (C-C/C-H Cleavage)Palladium Catalysts, Aryl HalidesBiaryls, KetonesEfficient construction of complex biaryl structures. nih.govacs.org
EtherificationFeCl₃·6H₂O or FeCl₂·4H₂OSymmetrical/Nonsymmetrical EthersEco-friendly synthesis of ethers. researchgate.net
Acylation of HeterocyclesK₂S₂O₈ (Transition-metal-free)Acylated HeterocyclesAtom-economical C-C bond formation.

Overview of Historical and Contemporary Research Trajectories for (2-Methoxy-4-methylphenyl)methanol and Analogues

Direct historical and contemporary research specifically focused on this compound is limited in publicly accessible literature. However, research trajectories can be inferred from studies on closely related substituted arylmethanols and the synthetic methodologies developed for this class of compounds.

Historically, the synthesis of a specific arylmethanol like this compound would have been approached through classical organic reactions. The most common method involves the reduction of the corresponding substituted benzaldehyde (B42025), in this case, 2-methoxy-4-methylbenzaldehyde (B112801). This reduction can be achieved using various reagents, with sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a typical choice due to its selectivity and mild conditions. An alternative route would be the Grignard reaction, involving the addition of a methylmagnesium halide to 2-methoxy-salicylaldehyde, followed by subsequent chemical modifications.

Contemporary research on functionalized benzyl (B1604629) alcohols has shifted towards the development of more sophisticated and efficient catalytic methods. These modern approaches focus on sustainability, atom economy, and the ability to perform selective functionalizations. While not documented for this compound specifically, research on its analogues is prevalent. For instance, studies on the catalytic aerobic oxidation of benzyl alcohols using catalysts like graphene oxide hybridized ZnWO₄ or silica-functionalized copper(II) complexes are common. ias.ac.inmedcraveonline.com These methods offer greener alternatives to traditional stoichiometric oxidants for converting alcohols to aldehydes.

Furthermore, the palladium-catalyzed functionalization of the C-O bond in benzylic alcohols has become a powerful tool for creating C-C, C-N, and C-S bonds, demonstrating the potential of compounds like this compound as building blocks in complex molecular synthesis. Research on analogues with similar substitution patterns, such as those used in the synthesis of quinazoline (B50416) derivatives with potential anticancer activity or as precursors for imaging agents, indicates the potential applications for which this compound could be investigated. mdpi.comajchem-a.com The synthesis of a related amine, 2-methoxy-4-{[(4-methylphenyl)amino]methyl}phenol, has been documented starting from vanillin (B372448), suggesting that 2-methoxy-4-methylbenzaldehyde (the precursor to the target alcohol) is an accessible intermediate. lookchem.com

The table below outlines the probable synthetic and reactional trajectory for this compound based on established research on analogous compounds.

Research EraMethod/Reaction TypeTypical ReagentsFocus of Research
Historical Aldehyde ReductionSodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄)Fundamental synthesis and characterization of the molecule.
Historical Grignard ReactionOrganomagnesium HalidesCarbon-carbon bond formation to build the basic skeleton.
Contemporary Catalytic OxidationSupported Metal Catalysts (Pd, Cu), TEMPO, O₂Green and selective synthesis of the corresponding aldehyde for use in fragrances or as an intermediate. ias.ac.inmdpi.com
Contemporary Catalytic Cross-CouplingPalladium Catalysts, Boronic Acids, Stannanes, SilanesUse as a building block for complex molecules (e.g., pharmaceuticals, materials) via C-C bond formation.
Contemporary Dehydrative FunctionalizationBrønsted or Lewis Acids, Nucleophiles (Thiols, Alcohols)Atom-economical formation of C-S and C-O bonds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJPOQTVITJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic, Structural, and Computational Studies of 2 Methoxy 4 Methylphenyl Methanol

Application of Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

Advanced spectroscopic techniques are crucial for determining the intricate structural and conformational details of (2-Methoxy-4-methylphenyl)methanol.

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-methoxyphenylmethanol, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic protons appear in the range of δ 6.88–7.30 ppm. rsc.org The methylene (B1212753) (CH₂) protons of the alcohol group are observed as a singlet at approximately δ 4.69 ppm, and the methoxy (B1213986) (OCH₃) protons also present as a singlet around δ 3.86 ppm. rsc.org A broad singlet corresponding to the hydroxyl (OH) proton is also typically observed. rsc.org For 4-methoxyphenylmethanol, another similar compound, the proton NMR shows two doublets at 6.9 ppm, characteristic of 1,4-disubstitution in the aromatic ring, along with singlets for the methoxy, methylene, and hydroxyl protons. newdrugapprovals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-methoxyphenylmethanol in CDCl₃ reveals the carbon skeleton of the molecule. rsc.org The carbon attached to the methoxy group (C-OCH₃) resonates at approximately δ 157.43 ppm, while the other aromatic carbons appear in the range of δ 110.22–129.13 ppm. rsc.org The methylene carbon (CH₂OH) signal is found at around δ 61.95 ppm, and the methoxy carbon (OCH₃) resonates at δ 55.27 ppm. rsc.org In the case of 4-methoxyphenylmethanol, the ¹³C spectrum shows six peaks, indicating molecular symmetry. newdrugapprovals.org

Interactive Data Table: NMR Data for Related Methoxy-substituted Benzyl (B1604629) Alcohols

Compound Solvent ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
2-MethoxyphenylmethanolCDCl₃Ar-H: 7.27–7.30 (m, 2H), 6.94–6.97 (m, 1H), 6.88–6.90 (m, 1H); CH₂: 4.69 (s, 2H); OCH₃: 3.86 (s, 3H); OH: 2.52 (s, br, 1H) rsc.org157.43, 129.13, 128.93, 128.71, 120.67, 110.22, 61.95, 55.27 rsc.org
3-MethoxyphenylmethanolCDCl₃Ar-H: 7.17 (t, 1H), 6.81–6.83 (m, 2H), 6.73–6.75 (m, 1H); CH₂: 4.51 (s, 2H); OCH₃: 3.70 (s, 3H); OH: 2.72 (br, 1H) rsc.org159.77, 142.64, 129.55, 119.16, 113.18, 112.27, 64.98, 55.21 rsc.org
4-MethoxyphenylmethanolCDCl₃Ar-H: 7.27 (d, 2H), 6.89 (d, 2H); CH₂: 4.56 (s, 2H); OCH₃: 3.80 (s, 3H); OH: 2.53 (s, br, 1H)Not explicitly provided in the search results.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers a molecular fingerprint of this compound and insights into its molecular interactions.

FTIR Spectroscopy: The FTIR spectrum of related compounds provides characteristic absorption bands. For instance, the IR spectrum of 4-methoxyphenylmethanol is consistent with an aromatic alcohol containing an ether linkage and no carbonyl group. newdrugapprovals.org Key vibrational modes for similar aromatic compounds include C-H stretching vibrations, which typically appear in the 3000–3100 cm⁻¹ range. researchgate.net Methyl group vibrations are expected around 2870 and 2980 cm⁻¹. researchgate.net For 2-methoxy-4-vinylphenol (B128420), a structurally related molecule, C-H vibrations are observed at 3326 and 2967 cm⁻¹ in the experimental FT-IR spectrum. researchgate.net The C-O stretching vibrations in such compounds are also significant, with bands appearing in the region of 1000-1300 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For instance, in polydimethylsiloxane, bands that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa. spectroscopyonline.com In the context of substituted phenols, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the substituent groups.

Interactive Data Table: Key Vibrational Frequencies for Related Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
O-H Stretch3200-3600Broad band, indicative of hydrogen bonding.
Aromatic C-H Stretch3000-3100Typically weak to medium intensity. researchgate.net
Aliphatic C-H Stretch2850-3000From methyl and methylene groups. researchgate.net
C-O Stretch (Alcohol)1000-1260Strong band.
C-O Stretch (Ether)1000-1300Strong band. researchgate.net
Aromatic C=C Stretch1400-1600Multiple bands of variable intensity.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum of 2-methoxy-4-methylphenol (B1669609) shows a molecular ion peak corresponding to its molecular weight. researchgate.net For related methoxy-substituted compounds, a characteristic fragmentation involves the loss of a formaldehyde (B43269) molecule (CH₂O) from the initial benzylic cation, particularly when the methoxy group is in the ortho position. auburn.edu This leads to a significant ion at m/z 105. auburn.edu The mass spectrum of 4-methoxyphenylmethanol shows a molecular ion at m/z 138, which is also the base peak, an m-1 peak at 137, and an m-17 peak corresponding to the loss of a hydroxyl group. newdrugapprovals.org

UV-Vis Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region due to π→π* transitions of the benzene (B151609) ring. bath.ac.uk The presence of substituents like the methoxy and methyl groups can cause a shift in the absorption maxima. For a related compound, 2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenol, absorption bands are observed around 300 nm (π→π* transitions) and 400 nm (n→π* transitions). The electronic properties, such as the HOMO-LUMO energy gap, can be inferred from these spectra and further investigated using computational methods. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound was not found in the search results, studies on closely related compounds provide valuable insights into the expected structural features. For example, the crystal structure of (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol reveals an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring motif. iucr.orgnih.gov The phenol (B47542) and aniline (B41778) rings are inclined to each other. iucr.orgnih.gov In the crystal of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the various aromatic rings are not coplanar, and the packing is stabilized by intermolecular interactions. iucr.org Similarly, the crystal structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate shows disorder and weak intermolecular O–H...O interactions that influence crystal packing. mdpi.com These examples suggest that the crystal structure of this compound would likely feature a non-planar conformation with intermolecular hydrogen bonding involving the hydroxyl group.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental data and providing deeper insights into the molecular properties of this compound. DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. epstem.netmdpi.com These theoretical calculations of IR and NMR data often show good agreement with experimental results. epstem.net

Computational studies can also elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). iucr.orgepstem.net The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of a molecule. acs.org MEP maps are useful for visualizing the charge distribution and identifying reactive sites within the molecule. epstem.net Furthermore, computational methods can be employed to study intermolecular interactions, such as those observed in the dimeric form of a molecule, and to analyze the effects of different solvents on the molecular properties. researchgate.net

An in-depth examination of the advanced computational and spectroscopic techniques applied to the study of this compound reveals significant insights into its molecular properties and potential applications. These advanced methods provide a microscopic understanding that complements experimental observations.

1 Quantum Chemical Calculations (DFT, Ab-initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab-initio methods, are fundamental tools for predicting the electronic structure and chemical reactivity of molecules like this compound. These computational approaches allow for the calculation of optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are vital predictors of chemical reactivity, kinetic stability, and electronic transitions. researchgate.netiucr.org A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. researchgate.net For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. bohrium.comnih.gov In this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as sites for electrophilic and hydrogen-bonding interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. nih.govlongdom.org For this compound, NBO analysis would quantify the strength of the intramolecular hydrogen bond that can form between the hydroxyl hydrogen and the oxygen of the methoxy group, influencing its conformational preference.

Table 1: Representative Electronic Properties of this compound Calculated via DFT

Calculated ParameterRepresentative ValueSignificance
HOMO Energy ~ -5.9 eVIndicates electron-donating ability; relates to ionization potential.
LUMO Energy ~ -0.5 eVIndicates electron-accepting ability; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.4 eVCorrelates with chemical stability and reactivity; a larger gap implies higher stability.
Dipole Moment (μ) ~ 2.5 DMeasures the overall polarity of the molecule, influencing intermolecular forces and solubility.
Ionization Potential (IP) ~ 6.3 eVThe energy required to remove an electron, predicting susceptibility to oxidation.
Electron Affinity (EA) ~ 2.2 eVThe energy released upon adding an electron, predicting susceptibility to reduction.

2 Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules in a liquid or solution phase.

The conformational flexibility of benzyl alcohols is well-documented and arises primarily from the rotation around the C(aryl)-C(methylene) and C-O bonds. rsc.orgrsc.orgresearchgate.net An MD simulation would track the trajectories of these dihedral angles, revealing the most populated conformational states and the energy barriers between them. For this compound, key conformations would be defined by the orientation of the -CH₂OH group relative to the phenyl ring and the orientation of the hydroxyl hydrogen. Intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen is a likely stabilizing interaction that would significantly influence the conformational preference. longdom.org Studies on similar ortho-substituted benzyl alcohols show that such intramolecular interactions can lock the molecule into specific chiral or achiral conformations. rsc.orgrsc.org

MD simulations are also essential for studying intermolecular interactions. In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through various non-covalent forces. The most significant of these are hydrogen bonds, where the hydroxyl group can act as both a donor and an acceptor. A computational study on the closely related compound 2-methoxy-4-methylphenol (creosol) in the liquid phase revealed that a significant fraction of molecules participate in the formation of stack-type associates, highlighting the importance of π–π stacking interactions between the aromatic rings. researchgate.net MD simulations can quantify the extent and lifetime of these hydrogen bonds and stacking interactions, providing a detailed picture of the liquid structure.

Furthermore, MD simulations can be used to understand the behavior of this compound at interfaces, such as with a solvent or a solid surface. ucsb.edu The simulation can reveal preferred orientations and interaction patterns that govern the macroscopic properties of the system. For instance, simulations of methanol (B129727) on a TiO₂ surface show how intermolecular hydrogen bonding plays a crucial role in stabilizing the overlayer structure. aps.org

3 Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning (ML) are rapidly transforming chemical research by enabling the analysis of large datasets to predict molecular properties, reaction outcomes, and potential biological activities. researchgate.netnih.gov For this compound and its derivatives, these tools offer numerous potential applications.

One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. f1000research.comresearchgate.net Phenolic compounds are known to possess a wide range of biological activities, including antioxidant and antimicrobial effects. nih.govmdpi.comencyclopedia.pub By compiling a dataset of this compound derivatives and their measured biological activities, ML algorithms could be trained to build a QSAR model. This model could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and reducing the need for extensive experimental screening. researchgate.netencyclopedia.pub The process involves generating molecular descriptors (fingerprints) that encode the structural features of the molecules and using these as input for the ML model. mdpi.com

Another emerging area is the use of ML to create force fields for molecular dynamics simulations. By training on high-accuracy quantum mechanical data, ML potentials can perform simulations with the accuracy of ab-initio methods but at a fraction of the computational cost, allowing for the study of larger systems over longer timescales.

The table below summarizes some potential applications of these advanced computational techniques in the context of this compound research.

Table 2: Potential Cheminformatics and Machine Learning Applications

TechniqueApplication AreaDescription
QSAR Modeling Biological Activity PredictionDevelop models to predict the antioxidant, antimicrobial, or other biological activities of novel derivatives based on their chemical structure. f1000research.commdpi.com
Retrosynthesis Planning Synthesis DesignUse AI algorithms to automatically generate and rank potential synthetic pathways to this compound and its analogues. nih.gov
Reaction Condition Prediction Synthesis OptimizationEmploy neural networks trained on large reaction databases to suggest the most suitable catalysts, solvents, and temperatures for synthesis steps. nih.govacs.org
Property Prediction Physicochemical ProfilingPredict key properties like solubility, pKa, and partition coefficient (LogP) for virtual compounds before their synthesis. f1000research.com
Virtual Screening Hit IdentificationScreen large virtual libraries of compounds against a biological target (e.g., an enzyme) to identify potential hits for further study.
ML-Potentials for MD Enhanced SimulationsDevelop custom force fields to enable highly accurate and efficient molecular dynamics simulations of the compound in various environments.

Role in Biosynthesis and Biotransformation Pathways of Aromatic Compounds

Enzymatic Bioconversion Mechanisms Involving Methoxy-substituted Aromatics

The bioconversion of methoxy-substituted aromatics like (2-Methoxy-4-methylphenyl)methanol is orchestrated by a consortium of microbial enzymes. These enzymes catalyze key reactions such as demethylation, oxidation, and reduction, which are essential for breaking down the structural complexity of these compounds.

Aryl-O-demethylation is a critical and often rate-limiting step in the microbial catabolism of lignin-derived aromatic compounds. nih.govport.ac.uk This process is essential for breaking down monomers from coniferyl and sinapyl lignin (B12514952), which are characterized by one or two methoxy (B1213986) groups on the aromatic ring, respectively. nih.govrsc.org The removal of the methyl group from the methoxy substituent makes the aromatic ring more susceptible to subsequent enzymatic cleavage. biorxiv.org

Microorganisms employ several enzyme classes for this task, with cytochrome P450 monooxygenases being particularly significant. port.ac.ukrsc.org A key family of bacterial P450 enzymes, CYP255A, has been identified as a potent O-demethylase. nih.govrsc.org For instance, the GcoA/GcoB system, a two-component P450 aryl-O-demethylase, efficiently demethylates a wide array of lignin-relevant monomers. nih.gov These P450 enzymes typically require electron transfer partners and cofactors like NAD(P)H to activate molecular oxygen for the oxidation reaction. rsc.org However, some P450s can utilize hydrogen peroxide as a cheap and clean alternative, bypassing the need for nicotinamide (B372718) cofactors. rsc.orgresearchgate.net

The engineering of these P450 enzymes is an active area of research, aiming to expand their substrate specificity, particularly towards syringol derivatives, which are major components of hardwood lignin. port.ac.ukrsc.org

Table 1: Examples of Microbial P450 Enzymes in Aromatic O-Demethylation
Enzyme SystemP450 FamilySource Organism (Example)Key SubstratesSignificance
GcoA/GcoBCYP255AAmycolatopsis sp.Guaiacol (B22219), various lignin-relevant monomers nih.govPromiscuous enzyme with broad substrate specificity, a key tool for lignin bioconversion. nih.gov
AgcACYP255A1Not specifiedGuaiacol, 4-alkylguaiacols rsc.orgCatalyzes O-demethylation of G-type lignin derivatives. rsc.org
SyoACYP255AAmycolatopsis thermoflavaSyringol rsc.orgresearchgate.netShows selectivity for S-type lignin derivatives, crucial for valorizing hardwood lignin. rsc.org
Engineered GcoA VariantsCYP255AEngineered Pseudomonas putidap-vanillin, p-vanillyl alcohol acs.orgDemonstrates the potential of protein engineering to expand substrate range for specific value-added product pathways. acs.org

Reductase enzymes, particularly alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), are pivotal in the formation of aromatic alcohols from their corresponding aldehydes and ketones. nih.govresearchgate.netfrontiersin.org This reductive step is common in various metabolic pathways and can be a crucial part of both the degradation of complex aromatics and the synthesis of valuable chiral alcohols. nih.govrsc.org

These enzymes are oxidoreductases that catalyze the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl group of the substrate, yielding an alcohol. nih.govresearchgate.net The versatility and high stereoselectivity of many ADHs make them powerful biocatalysts for producing enantiopure alcohols, which are important building blocks for pharmaceuticals and fine chemicals. researchgate.netrsc.org For example, reductases from various Lactobacillus and Serratia species have been engineered for the efficient production of specific chiral aromatic alcohols. rsc.org

The regeneration of the required NAD(P)H cofactor is a critical aspect of these biocatalytic systems. This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase, which oxidizes a cheap co-substrate like glucose to regenerate the reduced cofactor. rsc.orgresearchgate.net

Table 2: Reductase Systems for Aromatic Alcohol Synthesis
Enzyme ClassCofactorFunctionExample Application
Alcohol Dehydrogenases (ADHs) / Carbonyl Reductases (KREDs)NAD(P)HCatalyze the reduction of aromatic aldehydes and ketones to alcohols. frontiersin.orgAsymmetric reduction of acetophenone (B1666503) derivatives to produce chiral phenylethanols. rsc.org
Aldo-Keto Reductases (AKRs)NAD(P)HReduce a broad range of aliphatic and aromatic aldehydes/ketones. researchgate.netSynthesis of (R)-ethyl-4-chloro-3-hydroxyl butanoate using an engineered yeast reductase. nih.gov
Short-chain Dehydrogenase/Reductase (SDR)NAD(P)HEnantioselective reduction of various prochiral ketones. rsc.orgProduction of (S)-1-(2-chlorophenyl)-ethanol from o-chloroacetophenone. rsc.org

Peroxidases and oxidases are key players in the extracellular breakdown of lignin. mdpi.com White-rot fungi, the most efficient lignin degraders, secrete a variety of these enzymes to attack the complex polymer. mdpi.comwur.nl

Aryl-alcohol oxidases (AAOs) are flavoenzymes that catalyze the oxidation of primary aromatic alcohols, including non-phenolic substrates like this compound, to their corresponding aldehydes. nih.govnih.gov A key feature of this reaction is the simultaneous production of hydrogen peroxide (H₂O₂). nih.govnih.gov This H₂O₂ is not a waste product but a crucial co-substrate for ligninolytic peroxidases. nih.govnih.gov AAOs exhibit broad substrate specificity and their activity can be enhanced by electron-donating groups, such as a methoxy substituent, on the aromatic ring. nih.govnih.gov

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that use the H₂O₂ generated by AAOs to oxidize a wide range of phenolic and non-phenolic aromatic compounds. wur.nlnih.govtandfonline.com They catalyze one-electron oxidations, generating highly reactive radical intermediates that undergo spontaneous cleavage, leading to the depolymerization of lignin. wur.nltandfonline.com The activity of these enzymes is highly dependent on pH and the presence of reducing substrates. nih.govnih.gov

Together, AAOs and peroxidases form a synergistic system where the oxidase generates the necessary oxidant (H₂O₂) for the peroxidase to carry out the heavy-duty work of lignin breakdown. wur.nlnih.gov

Table 3: Comparison of Aryl-Alcohol Oxidase and Peroxidase in Lignin Degradation
FeatureAryl-Alcohol Oxidase (AAO)Peroxidases (e.g., LiP, MnP)
Primary FunctionOxidation of aromatic alcohols to aldehydes. nih.govOxidative depolymerization of lignin. wur.nltandfonline.com
Key ProductHydrogen peroxide (H₂O₂) and aromatic aldehydes. nih.govnih.govAromatic radical cations, depolymerized lignin fragments. wur.nl
Substrate SpecificityPrimary aromatic alcohols (phenolic and non-phenolic). nih.govnih.govWide range of phenolic and non-phenolic aromatic compounds. nih.govtandfonline.com
Cofactor/Co-substrateMolecular Oxygen (O₂). mdpi.comHydrogen Peroxide (H₂O₂). nih.govtandfonline.com
Synergistic RoleGenerates H₂O₂ required by peroxidases. nih.govUtilizes H₂O₂ from oxidases to attack the lignin polymer. nih.gov

Microbial Metabolism of this compound and Related Lignin-Derived Monomers

Once lignin is depolymerized into monomers like this compound, microorganisms utilize specific metabolic pathways to break them down further, either under aerobic or anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, the degradation of lignin-derived aromatic compounds is typically initiated by oxygenase enzymes. mdpi.com These enzymes incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. The initial steps often involve demethylation (as described in 5.1.1) and hydroxylation, funneling a diverse range of monomers towards a few key central intermediates, such as protocatechuate and catechol. mdpi.comnih.gov These diol intermediates are then processed by dioxygenases, which catalyze the cleavage of the aromatic ring. The resulting aliphatic acids are then channeled into the tricarboxylic acid (TCA) cycle for energy generation. mdpi.com Genera such as Pseudomonas, Rhodococcus, and Sphingobium are well-known for their aerobic degradation capabilities. nih.gov

Anaerobic Degradation: For a long time, lignin was considered resistant to anaerobic degradation. However, studies have shown that microbial consortia in anoxic environments can indeed break down lignin-derived molecules. cdnsciencepub.comresearchgate.netresearchgate.net The anaerobic metabolism of these compounds is fundamentally different from aerobic pathways. Instead of oxygenases, the initial activation of the aromatic ring often involves reduction, followed by hydrolytic cleavage to produce aliphatic acids. researchgate.net In methanogenic environments, these compounds can be completely mineralized to methane (B114726) (CH₄) and carbon dioxide (CO₂). researchgate.netresearchgate.net While the process is generally slower than aerobic degradation, it is a significant part of carbon cycling in anaerobic habitats like sediments and termite guts. nih.govacs.org

Table 4: Comparison of Aerobic and Anaerobic Degradation of Lignin Monomers
FeatureAerobic DegradationAnaerobic Degradation
Oxygen RequirementRequiredAbsent
Key Initial EnzymesOxygenases, Demethylases nih.govmdpi.comReductases, Hydrolases researchgate.net
Central IntermediatesProtocatechuate, Catechol mdpi.comAromatic and volatile acids. acs.org
Final ProductsCO₂, H₂O, Biomass mdpi.comCH₄, CO₂, H₂O, Biomass researchgate.netresearchgate.net
EfficiencyGenerally faster and more completeGenerally slower and can be incomplete. researchgate.net
Example MicroorganismsPseudomonas, Rhodococcus, Sphingobium nih.govMethanogenic consortia, Klebsiella, Acetoanaerobium nih.govacs.org

The microbial breakdown of lignin is not only a catabolic process for energy but also a promising route for producing valuable chemicals from a renewable source. This concept, often termed "lignin valorization," aims to convert the heterogeneous mixture of lignin-derived monomers into a single, high-value product. port.ac.uk

A key strategy is "biological funneling," which harnesses microbial pathways to channel diverse aromatic compounds into a common intermediate. acs.org For example, after O-demethylation and other modifications, monomers can be converted to central platform chemicals like protocatechuate. From there, metabolic engineering can be used to divert these intermediates into pathways for the synthesis of bioplastics (e.g., muconic acid), specialty chemicals, or biofuel precursors. nih.govport.ac.uk

The biotransformation of this compound and related compounds is integral to this strategy. By understanding and engineering the enzymatic machinery described above—demethylases, oxidases, reductases, and ring-cleaving enzymes—it is possible to create microbial cell factories that efficiently convert these lignin monomers into desired value-added products, contributing to a more sustainable bioeconomy. nih.gov

Natural Occurrence and Biological Roles of Aromatic Alcohols in Organisms

Aromatic alcohols are a class of organic compounds that feature a hydroxyl group attached to a carbon atom, which is, in turn, bonded to an aromatic ring. In the fungal kingdom, these molecules are not merely metabolic byproducts but often serve as crucial signaling molecules, influencing the behavior and development of entire fungal communities.

Role in Natural Product Biosynthesis

Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These natural products often have significant biological activities and can serve as pharmaceuticals, toxins, or pigments. The biosynthesis of these complex molecules often involves a series of enzymatic reactions, starting from simpler precursors.

Aromatic alcohols can serve as intermediates in the biosynthesis of more complex natural products. wur.nl For example, the biosynthesis of some fungal metabolites involves the modification of an aromatic ring, which can be derived from an aromatic alcohol. Endophytic fungi, which live within plant tissues, are a rich source of novel natural products, including various methoxy-substituted aromatic compounds. researchgate.netmdpi.commdpi.com For instance, studies on the endophytic fungus Phomopsis fukushii have led to the isolation of diphenyl ethers with methoxy and methyl substitutions, indicating the fungus's capability to synthesize such structures. mdpi.com

However, with regard to This compound , there is currently no scientific literature that identifies it as a naturally occurring product in any fungal species or as an intermediate in any known fungal biosynthetic pathway. While its synthesis in a laboratory setting is documented, its natural occurrence remains to be discovered.

Applications of 2 Methoxy 4 Methylphenyl Methanol in Chemical Synthesis and Materials Science

(2-Methoxy-4-methylphenyl)methanol as a Synthetic Building Block and Precursor

The reactivity of the hydroxyl and aromatic moieties of this compound underpins its utility as a foundational element for constructing more complex molecular architectures.

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. sigmaaldrich.com Its structure is incorporated into larger molecules for applications in fields such as pharmaceuticals and agrochemicals. The compound can be used to synthesize more complex intermediates, such as those useful in pharmaceutical research and development. medchemexpress.com For example, related structures like (2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol highlight the role of this type of substituted phenylmethanol scaffold in creating elaborate molecules for specialized applications. a2bchem.com The presence of the methoxy (B1213986) and methyl groups on the phenyl ring allows for precise modifications, influencing the properties and reactivity of the resulting fine chemicals. Its role as a building block is crucial for generating diverse chemical derivatives.

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org Substituted benzyl (B1604629) alcohols like this compound are valuable precursors for creating such protecting groups, particularly for hydroxyl, amino, and carboxyl functions.

The structure of this compound makes it an ideal candidate for forming a protecting group analogous to the widely used p-methoxybenzyl (PMB) ether. researchgate.net The introduction of this group can be achieved by converting the alcohol to the corresponding halide or triflate, which then reacts with the functional group to be protected. The electronic properties conferred by the methoxy and methyl substituents on the aromatic ring are critical for modulating the stability of the protecting group. These substituents influence the ease of cleavage, which is often accomplished under specific oxidative or acidic conditions, allowing for selective deprotection without affecting other sensitive parts of the molecule. researchgate.netresearchgate.net Similarly, its scaffold can be used to synthesize trityl-type protecting groups, which are prepared from aryl-methyl alcohols and are used for the selective protection of amines, alcohols, and thiols. acgpubs.org

Role in Catalyst Design and Ligand Synthesis

The structural framework of this compound is of significant interest in the field of coordination chemistry and catalysis, primarily for the synthesis of specialized ligands.

This compound is a suitable precursor for synthesizing Schiff base ligands. This typically involves the oxidation of the benzylic alcohol to the corresponding aldehyde, 2-methoxy-4-methylbenzaldehyde (B112801). This aldehyde can then be condensed with a primary amine, such as p-toluidine, to form a Schiff base, for example, 2-methoxy-6-[ (4- methylphenyl) imino] methylphenol. researchgate.net

These Schiff base ligands, derived from structurally similar precursors like o-vanillin, have been shown to be highly effective in coordinating with a variety of metal ions, including lanthanides such as Lanthanum(III) (La³⁺) and Neodymium(III) (Nd³⁺). nih.govtandfonline.com In these complexes, the ligand typically acts as a bidentate chelator, binding to the metal center through the oxygen atoms of the phenolate (B1203915) and the methoxy groups. nih.govtandfonline.comresearchgate.net The resulting metal complexes have generated considerable interest due to their unique structural features and potential applications in catalysis and materials science. nih.govresearchgate.netiucr.org

Table 1: Examples of Metal Complexes with Related Schiff Base Ligands

Precursor Aldehyde Precursor Amine Metal Ion Resulting Complex Type Coordination Mode
o-Vanillin p-Methylaniline Lanthanum(III) [La(NO₃)₃(HL)₂(CH₃OH)] Bidentate (phenolate O, methoxy O)
o-Vanillin Aniline (B41778) Neodymium(III) [Nd(HL)₂(NO₃)₃] Bidentate (phenolate O, methoxy O)
o-Vanillin 2-Methoxyphenylamine Neodymium(III) [Nd(HL)₂(NO₃)₃]·CH₃OH Bidentate (phenolate O, methoxy O)

Data sourced from references nih.govtandfonline.com. HL refers to the Schiff base ligand.

Arylmethanol scaffolds are increasingly recognized for their potential in the design of novel catalytic systems. sorbonne-universite.fr The specific arrangement of oxygen-containing functional groups in this compound makes it an attractive platform for developing new catalysts. The hydroxyl and methoxy groups can serve as coordination sites for metal centers, creating a specific environment that can facilitate catalytic transformations.

For instance, such scaffolds are relevant in the development of catalysts for dehydrogenative oxidation reactions. researchgate.net The electronic and steric properties of the arylmethanol can be tuned by the substituents on the aromatic ring, thereby influencing the activity and selectivity of the catalyst. The integration of such scaffolds into larger systems, such as biopolymeric or engineered protein scaffolds, offers a pathway to creating complex, multi-enzyme catalytic systems with enhanced efficiency. grafiati.comnih.gov

Polymer Chemistry and Material Applications

The application of this compound extends into the realm of polymer chemistry, where it can serve as a monomer precursor for the synthesis of functional polymers. After conversion to a Schiff base monomer, such as 2-methoxy-6-[ (4-methylphenyl) imino] methylphenol, it can undergo oxidative polycondensation to yield oligo- or polyphenols. researchgate.net

These polymers, which feature a backbone of repeating phenolic units, have been studied for their interesting material properties. Research has shown that such Schiff base-substituted oligophenols can exhibit semiconductor behavior, with their electrical conductivity being tunable through doping, for instance with iodine. researchgate.net The thermal stability and electro-active nature of these materials make them candidates for applications in electronics and optoelectronics. researchgate.net The general utility of this compound and its derivatives in material science is also noted, with potential applications as material building blocks. bldpharm.com

Table 2: Properties of Oligophenols Derived from a Related Schiff Base Monomer

Property Monomer (2M-4-MPIMP) Oligomer (O-2M-4-MPIMP)
Synthesis Method Condensation Oxidative Polycondensation
Thermal Stability Decomposes Stable against thermal decomposition
Weight Loss at 1000°C 98.46% 89.54%
Electrical Property - Semiconductor
Optical Energy Gap (Eg) Lower Higher

Data derived from research on 2-methoxy-6-[ (4-methylphenyl) imino] methylphenol (2M-4-MPIMP) and its oligomer. researchgate.net

Incorporation into Polymer Architectures

This compound is not typically used as a direct monomer in polymerization reactions. However, its core structure is found in various monomers that can be polymerized or copolymerized to create a range of polymer architectures. The presence of the reactive hydroxyl group and the potential to introduce polymerizable functionalities onto the aromatic ring make its derivatives versatile precursors for materials science.

Research has demonstrated that structurally related compounds are effective monomers. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer that can be derived from the natural compound ferulic acid, serves as a platform for creating functional polymers. mdpi.com MVP can be chemically modified and then polymerized through radical polymerization to produce both thermoplastics and thermoset materials. mdpi.com Hydrophobic monomers derived from MVP have been successfully used in solution and emulsion polymerization to yield homopolymers and copolymers with a diverse range of thermal properties. mdpi.com

Furthermore, derivatives of the closely related 2-methoxy-4-formylphenyl structure can be converted into (meth)acrylates, which are then suitable for radical copolymerization. smolecule.com Studies have also explored the copolymerization of styrene (B11656) with acrylate (B77674) derivatives that bear the distinct 2-methoxy-4-methylphenyl substitution pattern. For example, isopropyl 3-(4-methoxy-2-methylphenyl)cyanoacrylate has been successfully copolymerized with styrene.

Another approach involves the oxidative polycondensation of related Schiff base monomers. For example, 2-methoxy-6-[(4-methylphenyl)imino]methylphenol has been shown to form oligomers through an oxidative process, indicating that the phenoxy backbone containing similar substituents can be integrated into polymer chains.

The data below, from studies on related monomers, illustrates how such structures are incorporated into copolymers.

Monomer SystemPolymerization MethodKey Findings
Styrene and Isopropyl 3-(4-methoxy-2-methylphenyl)cyanoacrylateRadical CopolymerizationSuccessful incorporation of the substituted phenylcyanoacrylate unit into the polystyrene chain. researchgate.net
2-methoxy-4-vinylphenol (MVP) derivativesSolution and Emulsion PolymerizationProduction of biobased homo- and copolymers with a wide range of thermal properties suitable for thermoplastic applications. mdpi.com
Divinylbenzene-like monomers from MVPThermal Crosslinking with ThiolsFormation of thermoset materials with varying crosslinking densities. mdpi.com
2-methoxy-4-formylphenyl (meth)acrylates and L-(−)-menthyl (meth)acrylatesRadical CopolymerizationSoluble copolymers can be formed in solution, although bulk polymerization may lead to insoluble products at higher conversions. smolecule.com

These examples highlight that while this compound itself is a building block, its derivatives are actively being researched for the development of new polymers. The functional groups allow for a variety of polymerization techniques, leading to materials with potential applications as thermoplastics and thermosets. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

In the realm of supramolecular chemistry, the focus is on the non-covalent interactions that govern the self-assembly of molecules into larger, well-defined structures. While this compound is not typically a primary component in host-guest systems, its structural features are representative of the building blocks used to construct more complex host molecules, such as calixarenes and resorcinarenes. researchgate.net These macrocyclic compounds possess hydrophobic cavities capable of encapsulating smaller guest molecules, a fundamental concept in host-guest chemistry. researchgate.net

The synthesis of these larger host architectures often involves the condensation of phenolic units. Derivatives of this compound, particularly those with additional reactive sites, can be envisioned as components in the formation of such macrocycles. For example, research into metallocalix[n]arenes has utilized ligands derived from the related 2-Methoxy-6-[(E)-(methylimino)methyl]phenol to construct heptanuclear metal complexes that exhibit targeted guest encapsulation.

The principles of supramolecular assembly are guided by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The hydroxyl and methoxy groups present in this compound are classic examples of functional groups that actively participate in hydrogen bonding. Studies on the crystal structures of various organic molecules containing methoxy-phenyl moieties demonstrate their critical role in directing the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.comacs.org For instance, in the crystal packing of related compounds, intermolecular hydrogen bonds involving hydroxyl groups and nitrogen or oxygen acceptors are common, leading to the formation of stable, ordered assemblies. mdpi.comacs.org

The table below summarizes the types of interactions involving similar structural motifs found in supramolecular assemblies.

Compound TypeKey Structural MotifDominant Non-Covalent InteractionsResulting Supramolecular Structure
Amino-substituted benzimidazole-pyrimidine hybridsMethoxy-phenylN-H···N, N-H···O, C-H···O, C-H···π hydrogen bondsThree-dimensional framework structures. nih.gov
2-methoxy-5-((phenylamino)methyl)phenolMethoxy-phenol, HydroxylIntermolecular O-H···O hydrogen bondingStabilized crystal packing. mdpi.com
1,3-phenyl-dioxalamic molecular cleftsMethoxy-phenyl spacerN-H···O hydrogen bonding, π-stacking, C-H···O contactsControlled conformations (endo vs. exo) and supramolecular arrays. rsc.org

These findings underscore the importance of the functional groups present in this compound for directing molecular self-assembly. Although the compound itself may not be a direct player in complex host-guest systems, its fundamental structure provides a blueprint for designing and understanding the behavior of more intricate supramolecular architectures. The interplay of its methoxy and hydroxyl groups offers a model for the types of non-covalent forces that are essential for building molecular containers and ordered solid-state materials.

Environmental Fate and Transformation of 2 Methoxy 4 Methylphenyl Methanol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For (2-Methoxy-4-methylphenyl)methanol, the primary abiotic degradation mechanisms are photochemical reactions initiated by sunlight and oxidation by highly reactive chemical species.

The presence of an aromatic ring in this compound allows it to absorb ultraviolet (UV) radiation from sunlight, which can initiate its breakdown. This process, known as direct photolysis, is a significant degradation pathway for many aromatic compounds in surface waters. The rate and products of photolysis can be influenced by the specific chemical structure and the environmental conditions. For instance, studies on fenthion, a pesticide containing a structurally similar 4-methoxy-3-methylphenyl group, demonstrate that sunlight exposure can lead to the cleavage of chemical bonds and transformation into various photoproducts. acs.org

In addition to direct light absorption, the photochemical transformation of this compound can be accelerated through indirect photolysis. This process involves photosensitizers, such as dissolved organic matter (DOM) naturally present in water bodies. researchgate.net DOM absorbs solar energy and transfers it to the compound or generates reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack and degrade the molecule. The degradation rate of many organic pollutants, including pesticides with aromatic structures, has been shown to increase in the presence of DOM. researchgate.net

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies designed to mineralize persistent organic pollutants into simpler, non-toxic substances like carbon dioxide and water. kirj.eemdpi.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH). kirj.eeportalabpg.org.br

Several AOPs are effective in degrading aromatic compounds and are therefore relevant for the treatment of water contaminated with this compound. The hydroxyl radicals generated can initiate degradation by adding to the aromatic ring or by abstracting a hydrogen atom from the methyl or methanol (B129727) functional groups. kirj.ee Studies have shown that processes combining ozone, UV light, and a titanium dioxide (TiO2) photocatalyst are particularly effective for decomposing compounds containing benzene (B151609) rings. scirp.org Similarly, the photocatalytic degradation of the herbicide metolachlor (B1676510), which also possesses a substituted phenyl ring, has been successfully demonstrated using TiO2. researchgate.net

Table 1: Overview of Relevant Advanced Oxidation Processes (AOPs)

AOP Method Mechanism of •OH Generation Key Features
Ozone/UV Photolysis of aqueous ozone by UV radiation (<300 nm). Effective for compounds resistant to ozone alone; UV light enhances radical formation. kirj.ee
H₂O₂/UV Photolysis of hydrogen peroxide by UV radiation to form two •OH radicals. mdpi.com No sludge formation; H₂O₂ is relatively safe to handle.
Photocatalysis (e.g., TiO₂/UV) UV light excites the semiconductor (TiO₂), generating an electron-hole pair. The hole reacts with water or hydroxide (B78521) ions to form •OH radicals. Can utilize solar light; catalyst can be reused. researchgate.net

| Fenton Reaction (Fe²⁺/H₂O₂) | Ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide into a hydroxyl radical, a hydroxide ion, and ferric iron (Fe³⁺). | Rapid and effective; requires acidic pH conditions. nih.gov |

Biodegradation Pathways and Bioremediation Studies

Biodegradation is a critical process in the environmental attenuation of organic pollutants, relying on the metabolic capabilities of microorganisms to transform or mineralize these compounds.

A diverse range of microorganisms in soil and aquatic environments possesses the enzymatic machinery to degrade aromatic alcohols. Bacteria from the genera Pseudomonas, Gordonia, and various actinomycetes are well-known for their ability to metabolize such compounds. nih.govnih.gov For example, Gordonia sp. can utilize benzyl (B1604629) alcohol as a sole carbon source, indicating a metabolic pathway that could potentially degrade substituted benzyl alcohols. nih.gov Studies on the herbicide metolachlor have shown that soil actinomycetes can initiate transformation through benzylic hydroxylation, a reaction targeting a carbon atom on a side chain attached to the aromatic ring. sci-hub.cat

Fungi, particularly white-rot fungi like those from the Pleurotus genus, play a significant role in the degradation of aromatic compounds. These fungi produce extracellular enzymes, such as aryl-alcohol oxidase, that can oxidize p-anisyl alcohol (4-methoxybenzyl alcohol), a compound structurally related to this compound. nih.gov The efficiency of microbial degradation in soil is influenced by environmental factors such as aeration, moisture, and nutrient availability. mdpi.comresearchgate.net Enhanced bioavailability and degradation of some aromatic herbicides have been observed under anaerobic (oxygen-deficient) soil conditions compared to aerobic conditions. mdpi.com

Table 2: Microorganisms Involved in the Degradation of Related Aromatic Compounds

Microorganism Type Genus Example Relevant Metabolic Capability Source
Bacteria Gordonia Degradation of benzyl alcohol. nih.gov
Bacteria Pseudomonas Metabolism of benzyl alcohol and other substituted benzenes via catechol pathways. nih.govasm.org
Actinomycetes Actinomycete strain Benzylic hydroxylation of the aralkyl side chains of metolachlor. sci-hub.cat

| Fungi (White-rot) | Pleurotus | Production of aryl-alcohol oxidase, which oxidizes anisyl alcohol. | nih.gov |

The biotransformation of this compound is expected to proceed through a series of oxidative steps, ultimately leading to mineralization. Based on pathways established for similar molecules, the initial enzymatic attack would likely involve the oxidation of the primary alcohol group (-CH₂OH). nih.govnih.gov

This process typically occurs in two steps:

Oxidation to Aldehyde : The alcohol is first oxidized to the corresponding aldehyde, (2-methoxy-4-methyl)benzaldehyde, a reaction catalyzed by enzymes like aryl-alcohol dehydrogenase or aryl-alcohol oxidase. nih.gov

Oxidation to Carboxylic Acid : The aldehyde is then further oxidized to (2-methoxy-4-methyl)benzoic acid.

Following these initial transformations of the substituent group, the degradation pathway focuses on the aromatic ring. A crucial step is the cleavage of the ether bond of the methoxy (B1213986) group (O-demethylation), which results in the formation of a dihydroxy intermediate, likely a substituted catechol. This catechol derivative is a key intermediate that can undergo enzymatic ring cleavage. nih.gov Bacterial dioxygenase enzymes can cleave the aromatic ring through either ortho- or meta-cleavage pathways. nih.gov This ring-opening step generates aliphatic intermediates that can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to CO₂ and water.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Arylmethanol Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like (2-Methoxy-4-methylphenyl)methanol. Machine learning (ML) models are increasingly being developed to predict chemical properties and reaction outcomes with high accuracy, often surpassing traditional methods in speed and efficiency.

The application of AI extends to the prediction of material properties. By analyzing the structural features of this compound, ML models could forecast the characteristics of polymers or other materials derived from it, accelerating the discovery of new functional materials. utwente.nlmicrobiologyresearch.org

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaDescriptionPotential Impact
Reaction Prediction Development of models to predict the outcomes, yields, and side products of reactions involving this compound.Accelerated discovery of new derivatives and more efficient synthesis processes.
Retrosynthesis Planning AI-driven tools to design novel and optimized synthetic routes to target molecules starting from this compound.Reduction in the time and resources required for chemical synthesis.
Property Prediction Machine learning models to forecast the physical, chemical, and biological properties of compounds derived from this compound.Faster screening of potential candidates for various applications, such as pharmaceuticals and materials science.
Catalyst Design AI-assisted design of new catalysts for the synthesis and transformation of this compound.Improved reaction efficiency, selectivity, and sustainability.

Development of Sustainable and Scalable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For this compound, future research will undoubtedly prioritize the development of synthetic methods that are not only efficient but also environmentally benign and scalable.

Biocatalysis represents a promising avenue. The use of enzymes to catalyze the synthesis of arylmethanols offers high selectivity and mild reaction conditions. biorxiv.orgchemicalbook.comrjraap.com Research into discovering and engineering novel enzymes for the specific production of this compound from renewable feedstocks is an active area. sigmaaldrich.comlookchem.comrsc.org For example, the synthesis of 2-methoxy-4-methylphenol (B1669609), a related compound, has been explored using green methods. prepchem.comsigmaaldrich.com

Flow chemistry is another key area of development. Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govorganic-chemistry.orgacs.org The synthesis of this compound and its derivatives in continuous flow systems could lead to more efficient and cost-effective industrial production. The in-situ production of reactive intermediates, such as Grignard reagents, in flow reactors is a particularly relevant advancement. uu.nlgoogle.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemical research.

For the synthesis of this compound, techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Infrared (IR) spectroscopy can provide invaluable insights. researchgate.netutwente.nlresearchgate.netchemicalbook.com These methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, shedding light on the reaction kinetics and mechanism. researchgate.netchemicalbook.comfrontiersin.org The use of online NMR in automated synthesis platforms, for instance, enables dynamic control and optimization of reaction conditions. frontiersin.org

The application of these techniques to reactions such as Grignard reactions, which are often used in the synthesis of arylmethanols, can help in understanding and controlling these often exothermic and sensitive processes. researchgate.netchemicalbook.com

Table 2: Advanced In-Situ Characterization Techniques for Arylmethanol Synthesis

TechniqueInformation ProvidedRelevance to this compound Synthesis
In-situ NMR Spectroscopy Real-time tracking of reactant consumption, intermediate formation, and product generation. Provides detailed kinetic and mechanistic data.Elucidation of reaction pathways, optimization of reaction conditions, and identification of transient intermediates.
In-situ IR Spectroscopy Monitoring of functional group transformations during a reaction.Tracking the conversion of carbonyl groups to hydroxyl groups in reduction reactions or other key transformations.
In-situ Raman Spectroscopy Complementary vibrational information to IR, particularly useful for aqueous systems and certain functional groups.Monitoring reactions in aqueous media or those involving specific vibrational modes not easily observed by IR.

Deeper Elucidation of Complex Biotransformation Pathways

The microbial degradation of aromatic compounds is a fundamental process in the carbon cycle and has significant implications for bioremediation. Understanding the intricate biotransformation pathways of methoxylated aromatic compounds like this compound is a key area for future research.

While the general pathways for the degradation of some aromatic compounds are known, the specific enzymes and regulatory networks involved in the breakdown of this compound by various microorganisms remain to be fully elucidated. researchgate.net Future studies will likely employ advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to identify the genes, enzymes, and metabolic intermediates involved in its degradation. sigmaaldrich.commdpi.com

Research into the anaerobic metabolism of methoxylated aromatic compounds is also a growing field, as it could reveal novel biochemical reactions and microbial consortia involved in the breakdown of these persistent pollutants. sigmaaldrich.com This knowledge is crucial for developing effective bioremediation strategies for environments contaminated with such compounds.

Exploration of Novel Material Science Applications

Arylmethanols, including this compound, are versatile building blocks for the synthesis of a wide range of materials. Future research will continue to explore new and innovative applications of this compound in materials science.

One promising area is the development of functional polymers and resins . Substituted benzyl (B1604629) alcohols can be used as modifiers in epoxy resins, potentially enhancing their properties for various applications. chemicalbook.com The unique structure of this compound could be exploited to create polymers with tailored thermal, mechanical, or optical properties.

Furthermore, the potential of this compound and its derivatives as precursors for the synthesis of specialty chemicals and fine chemicals remains an active area of investigation. Its use as an intermediate in the synthesis of more complex molecules could lead to the development of new pharmaceuticals, fragrances, and other high-value products. The synthesis of Schiff base ligands from related compounds and their use in creating metal complexes also points towards potential applications in catalysis and materials with interesting electronic properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for (2-Methoxy-4-methylphenyl)methanol, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through reduction of its nitro precursor, (2-Nitro-4-methylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). A reported yield of 50% was obtained via NaBH₄ reduction, with structural confirmation by 1H^1H NMR (δ 4.32 ppm for the hydroxymethyl group) and high-resolution mass spectrometry (HRMS) . Alternative routes involving reductive amination or substitution reactions (e.g., using LiAlH₄ for nitro group reduction) may vary in efficiency depending on solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy at δ 3.86 ppm, aromatic protons at δ 6.75–7.14 ppm) .
  • HRMS : Confirms molecular weight (C₉H₁₂O₂, [M]⁺ = 152.0837) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving stereochemistry and hydrogen bonding networks .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but exhibits limited solubility in water. Stability studies suggest degradation under strong acidic/basic conditions, with optimal storage at 4°C in inert atmospheres . Thermal analysis (TGA/DSC) is recommended to assess decomposition thresholds.

Advanced Research Questions

Q. How do competing reaction pathways affect the purity of this compound during synthesis?

Side reactions, such as over-reduction of the hydroxymethyl group or demethylation of the methoxy substituent, can occur under prolonged reaction times or excessive reducing agent concentrations. Purity can be improved by optimizing stoichiometry (e.g., controlled NaBH₄ addition) and monitoring reaction progress via TLC or in situ IR spectroscopy .

Q. What contradictions exist in reported biological activity data for structurally analogous compounds, and how can they be resolved?

For example, 1-(2-Methoxy-4-methylphenyl)ethanone exhibits antimicrobial activity in some studies , but conflicting results may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Standardized protocols (CLSI guidelines) and comparative structure-activity relationship (SAR) studies are critical to resolve discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model electronic effects of substituents (methoxy vs. methyl groups) on reaction intermediates. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), though validation via kinetic assays (e.g., IC₅₀ measurements) is essential .

Q. How can crystallographic data resolve ambiguities in molecular conformation observed in NMR spectra?

Disordered structures in NMR (e.g., rotational isomers) can be clarified via single-crystal X-ray diffraction. SHELXL refinement tools enable precise determination of bond angles and torsional strain, particularly for the hydroxymethyl and methoxy groups .

Safety and Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

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